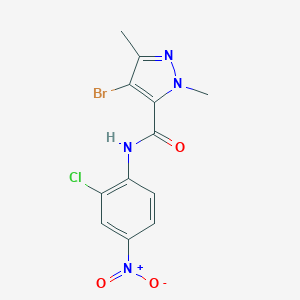
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 4-bromopyrazole with 2-chloro-4-nitroaniline under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium, to facilitate the coupling reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-BROMO-N~5~-(2-CHLORO-4-NITROPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
4-bromo-1H-pyrazole: A simpler compound with a similar pyrazole core but lacking the additional functional groups.
2-chloro-4-nitroaniline: A related compound that shares the nitro and chloro substituents but lacks the pyrazole and carboxamide groups.
1,3-dimethyl-1H-pyrazole-5-carboxamide: A compound with a similar pyrazole and carboxamide structure but without the bromine and nitro groups.
Propiedades
Fórmula molecular |
C12H10BrClN4O3 |
|---|---|
Peso molecular |
373.59g/mol |
Nombre IUPAC |
4-bromo-N-(2-chloro-4-nitrophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrClN4O3/c1-6-10(13)11(17(2)16-6)12(19)15-9-4-3-7(18(20)21)5-8(9)14/h3-5H,1-2H3,(H,15,19) |
Clave InChI |
ZISJDRXOSYQNNM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
SMILES canónico |
CC1=NN(C(=C1Br)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















